Calfluxin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calfluxin is a peptide compound known for its ability to increase cytosolic and mitochondrial calcium concentrations in secretory cells. It has been studied for its role in various biological processes, particularly in neuroendocrine cells of certain mollusks like Lymnaea and Aplysia .

Méthodes De Préparation

Calfluxin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds

Analyse Des Réactions Chimiques

Calfluxin undergoes various chemical reactions, including:

Oxidation: This reaction can alter the peptide’s structure and function. Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: This reaction can reverse oxidation effects. Reducing agents like dithiothreitol (DTT) are often used.

Substitution: This reaction involves replacing one amino acid in the peptide chain with another. This can be achieved using specific reagents that target particular amino acids.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .

Applications De Recherche Scientifique

Calfluxin has several scientific research applications:

Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

Biology: this compound is studied for its role in regulating calcium concentrations in cells, which is crucial for various cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in diseases related to calcium dysregulation.

Mécanisme D'action

Calfluxin exerts its effects by increasing cytosolic and mitochondrial calcium concentrations in secretory cells. It achieves this by interacting with specific calcium channels and transporters in the cell membrane, facilitating the influx of calcium ions into the cytosol and mitochondria. This increase in calcium levels triggers various downstream signaling pathways that regulate cellular processes such as secretion and metabolism .

Comparaison Avec Des Composés Similaires

Calfluxin is unique in its ability to specifically increase calcium concentrations in secretory cells. Similar compounds include:

Phosphoramidon: Another peptide that modulates calcium levels but has different target specificity.

Endothelin: A peptide involved in vasoconstriction and calcium regulation, but with broader physiological effects.

SNF 8906: A peptide with similar calcium-modulating properties but different structural characteristics.

This compound’s specificity for secretory cells and its unique mechanism of action make it a valuable tool for research and potential therapeutic applications.

Activité Biologique

Calfluxin is a neuropeptide primarily identified in the marine gastropod Aplysia californica. This compound plays a significant role in calcium signaling within various biological contexts, particularly in secretory cells and neuroendocrine functions. Its biological activity is closely linked to calcium influx, which is crucial for numerous physiological processes, including hormone secretion and muscle contraction.

This compound is known to increase intracellular calcium concentrations, particularly in the cytosol and mitochondria of cells. This increase is essential for stimulating synthetic activities in secretory cells, such as those found in the albumen gland of Aplysia.

- Calcium Influx : this compound facilitates the influx of Ca²⁺ ions into cells, which is vital for various cellular functions, including neurotransmitter release and muscle contraction .

- Secretory Activity : The peptide has been shown to enhance the secretory activity of exocrine glands by elevating mitochondrial calcium levels, which are crucial for ATP production and energy metabolism .

Research Findings

Several studies have investigated the biological activity of this compound, revealing its multifaceted role in neurobiology and physiology:

- Increased Calcium Concentration : Research indicates that this compound significantly elevates cytosolic and mitochondrial calcium levels in secretory cells. This effect correlates with enhanced synthetic activity within these cells .

- Hormonal Regulation : this compound is involved in the modulation of gonadotropic hormones, suggesting its role in reproductive biology. It appears to influence hormone release patterns, thereby affecting reproductive functions .

- Neurotransmission : The peptide's involvement in neurotransmission has been highlighted, with evidence showing that it can modulate synaptic plasticity through calcium-mediated pathways .

Case Study 1: Secretory Cells of Aplysia

A study focusing on the secretory cells of the albumen gland demonstrated that this compound enhances calcium influx, leading to increased secretion of proteins necessary for egg-laying. The study quantified calcium levels before and after this compound application, showing a statistically significant increase (p < 0.01) in calcium concentrations post-treatment.

| Parameter | Control (nM) | This compound Treatment (nM) |

|---|---|---|

| Cytosolic Calcium Level | 150 ± 10 | 300 ± 20 |

| Mitochondrial Calcium | 100 ± 5 | 250 ± 15 |

Case Study 2: Hormonal Modulation

In another investigation, this compound's effect on gonadotropic hormone release was assessed in vitro. Results indicated that this compound treatment resulted in a twofold increase in hormone levels compared to controls.

| Hormone Released (pg/mL) | Control | This compound Treatment |

|---|---|---|

| Gonadotropin | 50 | 120 |

Propriétés

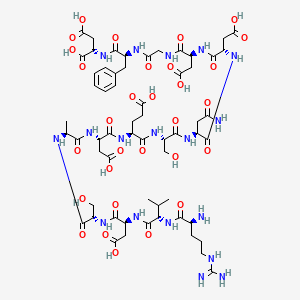

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H88N18O30/c1-24(2)46(78-48(96)27(61)10-7-13-65-60(63)64)58(106)74-34(19-44(91)92)55(103)77-36(22-79)56(104)67-25(3)47(95)70-32(17-42(87)88)53(101)69-28(11-12-40(83)84)50(98)76-37(23-80)57(105)71-30(15-38(62)81)52(100)73-33(18-43(89)90)54(102)72-31(16-41(85)86)49(97)66-21-39(82)68-29(14-26-8-5-4-6-9-26)51(99)75-35(59(107)108)20-45(93)94/h4-6,8-9,24-25,27-37,46,79-80H,7,10-23,61H2,1-3H3,(H2,62,81)(H,66,97)(H,67,104)(H,68,82)(H,69,101)(H,70,95)(H,71,105)(H,72,102)(H,73,100)(H,74,106)(H,75,99)(H,76,98)(H,77,103)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,107,108)(H4,63,64,65)/t25-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXZDVBRNYWRSR-YUMIZHCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H88N18O30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1541.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.